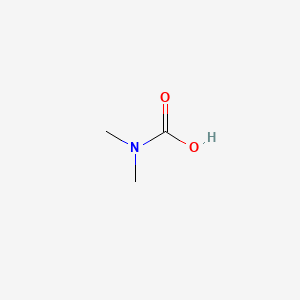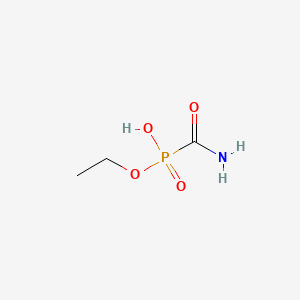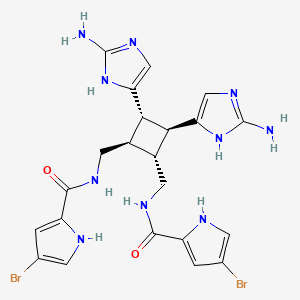
Dimethylcarbamic acid
Vue d'ensemble
Description
Dimethylcarbamic acid is an amino acid consisting of carbamic acid having two methyl substituents both attached to the nitrogen . It is functionally related to a carbamic acid .
Molecular Structure Analysis
The molecular formula of Dimethylcarbamic acid is C3H7NO2 . The molecular weight is 89.09 g/mol . The exact mass is 89.047678466 g/mol .
Physical And Chemical Properties Analysis
Dimethylcarbamic acid has a density of 1.1±0.1 g/cm^3 . Its boiling point is 144.7±23.0 °C at 760 mmHg . The vapour pressure is 2.8±0.5 mmHg at 25°C . The enthalpy of vaporization is 42.1±6.0 kJ/mol . The flash point is 41.3±22.6 °C . The index of refraction is 1.444 . The molar refractivity is 21.2±0.3 cm^3 . The polar surface area is 41 Å^2 . The polarizability is 8.4±0.5 10^-24 cm^3 . The surface tension is 38.4±3.0 dyne/cm . The molar volume is 79.9±3.0 cm^3 .
Applications De Recherche Scientifique
Use in Bambuterol Hydrochloride
Dimethylcarbamic acid is used in the synthesis of Bambuterol Hydrochloride . Bambuterol is a prodrug of the β2-adrenergic receptor agonist, terbutaline. It’s primarily used as a bronchodilator for the treatment of asthma .
Green Chemistry
Dimethylcarbamic acid and its derivatives play a significant role in green chemistry . The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO2 and CO2-based compounds as feedstocks, promoters, and reaction media . In this scenario, dialkyl carbonates (DACs) and in particular dimethyl carbonate (DMC) occupy a privileged position due to their low toxicity, high biodegradability, and peculiar reactivity .
Material Science
Research in Material Science also shows potential applications of Dimethylcarbamic acid. It has potential applications in the development of functional materials with specific properties.
Mécanisme D'action
Target of Action
Dimethylcarbamic acid, also known as N,N-dimethylcarbamate, is a derivative of carbamic acid . It is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . These carbamates often have pharmacological or pesticidal activities .
Mode of Action
The mode of action of dimethylcarbamic acid is primarily through its interaction with its targets. As a carbamate, it can form stable salts upon deprotonation . This property allows it to interact with various biological targets, leading to changes in their function.
Biochemical Pathways
It’s known that carbamic acid derivatives can participate in a variety of biochemical reactions . For instance, dimethylcarbamyl chloride can be used to synthesize disubstituted carbamates from benzylphenols .
Pharmacokinetics
The properties of carbamic acid and its derivatives suggest that they may have good bioavailability due to their small size and polar nature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethylcarbamic acid. For instance, pH can affect the stability of carbamates . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.
Propriétés
IUPAC Name |
dimethylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVWMUCHSLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222928 | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7260-94-8 | |
| Record name | N,N-Dimethylcarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















